2,2-difluorobicyclo[4.1.0]heptan-7-amine hydrochloride
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Overview
Description
2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of two fluorine atoms and a bicyclic heptane ring, which contribute to its distinct properties.
Preparation Methods
The synthesis of 2,2-difluorobicyclo[4.1.0]heptan-7-amine hydrochloride involves several steps. One common synthetic route includes the fluorination of a bicyclic heptane precursor, followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperatures and pressures . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide (NaN3) or sodium cyanide (NaCN), leading to the formation of azide or nitrile derivatives.
Scientific Research Applications
2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2-difluorobicyclo[4.1.0]heptan-7-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets vary depending on the specific application, but common targets include neurotransmitter receptors and metabolic enzymes.
Comparison with Similar Compounds
2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride can be compared with other fluorinated bicyclic amines, such as:
7,7-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride: This compound has a similar structure but differs in the position of the fluorine atoms and the amine group, leading to different reactivity and applications.
2,2-Difluorobicyclo[4.1.0]heptan-2-amine hydrochloride:
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the bicyclic ring structure, which confer distinct properties and make it a valuable compound in various fields of research.
Properties
CAS No. |
2361645-08-9 |
---|---|
Molecular Formula |
C7H12ClF2N |
Molecular Weight |
183.6 |
Purity |
95 |
Origin of Product |
United States |
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